7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
This compound belongs to the pyrazolopyridine-carboxylic acid family, characterized by a bicyclic core (pyrazolo[3,4-b]pyridine) substituted with a carboxylic acid group at position 4, a 2-amino-2-oxoethyl moiety at position 7, and methyl groups at positions 1 and 2. However, specific biological data for this compound remain unreported in the available literature.
Structure
3D Structure
Properties
Molecular Formula |
C11H12N4O4 |
|---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxopyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N4O4/c1-5-9-6(11(18)19)3-8(17)15(4-7(12)16)10(9)14(2)13-5/h3H,4H2,1-2H3,(H2,12,16)(H,18,19) |
InChI Key |
SVULHIQXEWNJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2CC(=O)N)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Efficiency in Cyclization
Increasing the hydroxylamine hydrochloride ratio to 5:1 (relative to substrate) improves cyclization yield to 71%, but a 2.5:1 ratio balances cost and efficiency.
Stereochemical Considerations
The 2-amino-2-oxoethyl group’s orientation influences biological activity. NMR data confirm a single stereoisomer due to the planar nature of the pyrazolo ring.
Solvent Selection
DMF enhances solubility in cyclization and alkylation steps but requires thorough removal via vacuum distillation to avoid side reactions.
Comparative Analysis of Synthetic Routes
Method A excels in core synthesis, while Method B provides detailed protocols for subsequent functionalization.
Chemical Reactions Analysis
Types of Reactions
7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Biological Applications
1. Alzheimer’s Disease Research
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines, including this compound, as probes for detecting amyloid plaques associated with Alzheimer’s disease. The compound demonstrated selective binding to these plaques in patient brain slices through fluorescent confocal microscopy, indicating its usefulness in diagnostic applications for Alzheimer's disease .
2. Anticancer Activity
The structural features of pyrazolo[3,4-b]pyridine derivatives enable them to act as inhibitors of various kinases implicated in cancer progression. Research has shown that modifications to the core structure can enhance their potency against specific cancer cell lines. This compound could be explored further for its efficacy in targeting tyrosine kinases .
3. Neurological Disorders
Beyond Alzheimer's disease, compounds like 7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are being investigated for their neuroprotective properties. Their ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions such as Parkinson's disease and other neurodegenerative disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that yield high purity and yield rates. The methods often include:
- Wittig Reaction : A common method used to create the necessary double bonds and functional groups.
- Modification of Existing Pyrazolo Derivatives : This allows for the introduction of various substituents that can enhance biological activity.
Case Studies
Mechanism of Action
The mechanism of action of 7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Pyrazolopyridine Class
Key analogues include:
a) Apixaban (1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid)
- Core Structure : Pyrazolo[3,4-c]pyridine (vs. [3,4-b] in the target compound).
- Substituents: Position 1: 4-Methoxyphenyl (vs. methyl in the target). Position 6: 4-(2-Oxopiperidin-1-yl)phenyl (vs. Position 7: Oxo group (shared with the target).
- Bioactivity : Apixaban is a potent, selective Factor Xa inhibitor (IC₅₀ = 0.08 nM) and an approved anticoagulant .
- Synthesis : Prepared via cyclocondensation of hydrazones with β-ketoesters in THF/water mixtures .
b) Ethyl 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
- Structural Differences : Ethyl ester at position 3 (vs. carboxylic acid in the target) and tetrahydro-pyridine ring (vs. dihydro in the target).
- Physicochemical Properties : Higher lipophilicity (logP ~2.1) compared to the carboxylic acid form (logP ~0.5) due to esterification .
c) 5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile
- Core Structure : Pyrazolo[4,3-d]pyrimidine (distinct from pyrazolopyridine).
- Substituents : Fluorophenyl and p-tolyl groups confer distinct electronic and steric effects.
Comparative Data Table
*Predicted based on carboxylic acid moiety.
Key Research Findings
Methyl groups at positions 1 and 3 likely reduce metabolic degradation compared to bulkier aryl substituents in analogues .
Core Structure Differences: Pyrazolo[3,4-b]pyridine (target) vs.
Synthetic Challenges :
- Apixaban analogues require stringent control of cyclization conditions (e.g., THF/water ratios) to avoid byproducts . The target compound’s synthesis remains undefined in the literature.
Biological Activity
7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 1018046-99-5) is a compound belonging to the pyrazolo[3,4-b]pyridine family. Its unique structure, featuring multiple functional groups including an amino group and a carboxylic acid, suggests potential for diverse biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on current research findings.
The molecular formula of the compound is with a molecular weight of 264.24 g/mol. The presence of both amino and carboxylic acid functionalities indicates its potential for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₄O₄ |
| Molecular Weight | 264.24 g/mol |
| CAS Number | 1018046-99-5 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[3,4-b]pyridines have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis. The structure–activity relationship (SAR) studies suggest that modifications in the side chains can enhance antibacterial efficacy significantly .
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of phosphodiesterases (PDEs), which are crucial in various signaling pathways. Inhibitors of PDEs have therapeutic implications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). For example, pyrazolo[3,4-b]pyridine derivatives have been reported to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP), leading to anti-inflammatory effects .
Anticancer Potential
Recent studies have explored the use of this compound as a scaffold for developing tyrosine kinase inhibitors (TKIs). TKIs are critical in cancer therapy as they can inhibit tumor growth by blocking specific signaling pathways involved in cell proliferation and survival .
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibited high inhibitory activity against M. smegmatis with percent inhibition rates exceeding 78% at specific concentrations. This highlights the potential of this class of compounds in combating antibiotic-resistant strains .
- Inflammatory Disease Treatment : Another investigation into PDE inhibitors revealed that certain pyrazolo[3,4-b]pyridine derivatives could effectively alleviate symptoms in models of asthma and COPD by modulating inflammatory responses through cAMP signaling pathways .
Q & A
Q. What are the established synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step procedures, including condensation of aminopyridine derivatives with carbonyl-containing precursors (e.g., ethyl acetoacetate) under basic conditions, followed by cyclization and oxidation. Key steps include:
- Condensation : Ethanol or methanol as solvents with p-toluenesulfonic acid as a catalyst to promote intermediate formation .
- Cyclization : Controlled temperature (50–80°C) to ensure regioselective ring closure.
- Oxidation : Use of mild oxidizing agents (e.g., H₂O₂) to introduce the oxo group at position 6 . Yield optimization requires precise stoichiometric ratios and inert atmospheres to minimize side reactions.
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen environments (e.g., methyl groups at positions 1 and 3) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the pyrazolo-pyridine core .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. How is the compound screened for initial biological activity, and what assays are recommended?
- In vitro enzyme inhibition assays : Target-specific kinases or proteases to evaluate binding affinity (IC₅₀ values).
- Cellular assays : Cytotoxicity profiling (e.g., MTT assay) and apoptosis induction in cancer cell lines .
- Solubility and stability tests : Assess pharmacokinetic suitability in physiological buffers (pH 7.4) .
Advanced Research Questions
Q. How can computational chemistry enhance reaction design and optimization for this compound?
Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify transition states and energetically favorable conditions. For example:
- Reaction Path Search : Predicts intermediates and byproducts, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations optimize solvent selection for cyclization steps . Machine learning models trained on existing reaction data (e.g., reaction temperature, catalyst loading) can propose optimal parameters .
Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?
- Substituent Variation : Systematic modification of the 2-amino-2-oxoethyl group (position 7) and methyl groups (positions 1 and 3) to evaluate impact on target binding .
- Bioisosteric Replacement : Replacing the carboxylic acid (position 4) with sulfonamide or tetrazole groups to improve metabolic stability .
- 3D-QSAR Modeling : Aligns molecular fields (CoMFA/CoMSIA) with activity data to guide rational design .
Q. How can contradictory pharmacological data across studies be resolved?
- Orthogonal Validation : Replicate assays using alternative methods (e.g., SPR vs. ITC for binding affinity measurements).
- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with activity .
- Crystallographic Studies : Resolve target-ligand interactions at atomic resolution to confirm binding modes .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC monitoring .
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds .
- Lyophilization Tests : Evaluate stability in lyophilized formulations for long-term storage .
Q. How does this compound compare structurally and functionally to related pyrazolo-pyridine derivatives?
- Core Heterocycle : Unlike pyrazolo[3,4-c]pyridines (), the [3,4-b]pyridine scaffold here provides distinct electronic properties due to nitrogen positioning .
- Biological Activity : Compared to indole derivatives, this compound exhibits higher selectivity for kinase targets but lower solubility .
- Functional Groups : The 2-amino-2-oxoethyl group enhances hydrogen-bonding capacity versus halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
